Product packaging for 1-Phenylbut-3-en-2-ol(Cat. No.:CAS No. 6052-66-0)

1-Phenylbut-3-en-2-ol

Cat. No.: B2946043
CAS No.: 6052-66-0
M. Wt: 148.205
InChI Key: UABPTAJNCGKQHF-UHFFFAOYSA-N
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Description

Significance as a Versatile Molecular Scaffold

The utility of 1-phenylbut-3-en-2-ol as a versatile molecular scaffold stems from the reactivity of its functional groups, which allows for a variety of chemical modifications. This bifunctionality enables chemists to build upon its core structure to construct more elaborate molecular architectures, including those found in biologically active natural products like polyketides. The concept of a molecular scaffold is central to modern synthetic chemistry, where a core structure is systematically modified to generate a library of related compounds with diverse properties. mdpi.com

The hydroxyl group of this compound can undergo several transformations. For instance, it can be oxidized to form the corresponding ketone, 1-phenylbut-3-en-2-one (B3051966). nih.gov This transformation opens up a new set of possible reactions at the carbonyl group.

The carbon-carbon double bond in the vinyl group is also a site for numerous chemical reactions. These include:

Epoxidation: The double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. This highly reactive functional group can then be opened by various nucleophiles to introduce new functionalities.

Dihydroxylation: This reaction converts the double bond into a diol, adding two hydroxyl groups across it.

Cleavage: The double bond can be oxidatively cleaved to yield smaller carbonyl-containing fragments, which can be used in subsequent synthetic steps.

The phenyl group also influences the reactivity of the molecule and can be modified through aromatic substitution reactions, although this is less common when using it as a scaffold. The combination of these reactive sites makes this compound a valuable building block for creating a wide range of organic molecules.

Historical Context of Related Homoallylic Alcohol Chemistry

The chemistry of homoallylic alcohols is deeply rooted in the history of organic synthesis. The formation of the carbon-carbon bond necessary to create these structures has been a subject of intense research for over a century.

The story begins with the pioneering work of Grignard and Barbier at the turn of the 20th century. gla.ac.uk Their development of organometallic reagents, such as Grignard reagents and Barbier-type reactions, provided the first reliable methods for the allylation of carbonyl compounds to produce homoallylic alcohols. organic-chemistry.org These early methods, however, did not control the stereochemistry of the newly formed chiral centers.

The drive for asymmetric synthesis in the latter half of the 20th century led to significant advancements in homoallylic alcohol synthesis. In the 1970s, the first attempts at stereoselective allylation were reported. gla.ac.uk A major breakthrough came in the 1980s with the development of chiral allylboron reagents. Researchers like Roush and co-workers used chiral auxiliaries, such as diisopropyl tartrate (DIPT), to control the stereochemical outcome of the allylation reaction, leading to the formation of enantioenriched homoallylic alcohols. gla.ac.uk

Further developments have included the use of transition metal catalysts to promote the allylation of carbonyl compounds. These methods often offer high levels of stereocontrol and functional group tolerance. The ongoing development of new catalytic systems continues to expand the synthetic utility of homoallylic alcohols.

Structural Features and Their Chemical Implications

The chemical behavior of this compound is a direct consequence of its structural features. The molecule's IUPAC name is this compound, and its molecular formula is C₁₀H₁₂O. nih.gov

PropertyValue
Molecular Weight148.20 g/mol
Exact Mass148.088815002 Da
CLogP2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3

The key structural components and their chemical implications are:

Phenyl Group: The aromatic ring influences the electronic properties of the molecule and can participate in π-stacking interactions. It also provides a site for electrophilic aromatic substitution reactions, although these are often less favorable than reactions at the other functional groups.

Secondary Alcohol: The hydroxyl group is a versatile functional group. It can act as a nucleophile, a proton donor, and a leaving group after protonation or conversion to a better leaving group. As mentioned earlier, it can be oxidized to a ketone. nih.gov The presence of the hydroxyl group also allows for the formation of hydrogen bonds, which influences the physical properties of the compound.

Vinyl Group: The terminal double bond is a region of high electron density, making it susceptible to attack by electrophiles. It readily undergoes addition reactions, allowing for the introduction of a wide range of functional groups.

Chiral Center: The carbon atom to which the hydroxyl group is attached is a stereocenter. This means that this compound can exist as two non-superimposable mirror images, or enantiomers. This chirality is a critical feature in modern organic synthesis, particularly in the preparation of pharmaceuticals, where often only one enantiomer is biologically active. The ability to synthesize specific enantiomers of this compound allows for the construction of complex target molecules with a defined three-dimensional structure.

The interplay of these structural features makes this compound a highly useful and versatile molecule in the toolbox of synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B2946043 1-Phenylbut-3-en-2-ol CAS No. 6052-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylbut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10-11H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABPTAJNCGKQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-66-0
Record name 1-phenylbut-3-en-2-ol
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Synthetic Methodologies and Strategies for 1 Phenylbut 3 En 2 Ol and Its Derivatives

Catalytic Approaches

Catalytic methods offer powerful tools for the synthesis of these compounds, often providing high levels of stereoselectivity and atom economy. Transition metal catalysis, in particular, has been extensively explored, alongside organocatalytic and Lewis acid-mediated approaches.

Transition Metal-Catalyzed Allylation Reactions

Transition metals such as indium, nickel, palladium, and ruthenium have been successfully employed to catalyze the formation of the crucial carbon-carbon bond in 1-phenylbut-3-en-2-ol and its analogs. These methods typically involve the allylation of an aldehyde or a related electrophile.

Indium-mediated allylation has emerged as a robust method for the synthesis of homoallylic alcohols. This reaction is notable for its ability to proceed in various solvents, including aqueous media. The process involves the reaction of an allylic halide with an aldehyde, such as benzaldehyde, in the presence of indium metal. For instance, the reaction of 2-(alkoxy)propenyl bromides with aldehydes furnishes the corresponding homoallylic alcohols in good yields nih.gov. The reaction of a crude enol ether with benzaldehyde and indium metal in DMF resulted in the corresponding homoallylic alcohol in 90% yield as a 3:1 mixture of diastereomers nih.gov. The use of chiral auxiliaries, such as those derived from (−)-menthol, can lead to diastereomerically enriched products nih.gov. A highly enantioselective indium-mediated allylation of aldehydes has also been reported using cinchonidine as a chiral catalyst, yielding products like (R)-2,2-dimethyl-1-phenylbut-3-en-1-ol buchler-gmbh.com.

Table 1: Indium-Mediated Allylation of Benzaldehyde

Allylating AgentSolventCatalyst/MediatorYield (%)Diastereomeric Ratio
2-(Alkoxy)propenyl bromideDMFIndium90%3:1
2-(Alkoxy)propenyl bromideTHF/DMF (4:1)Indium65%3:1
1-Bromo-3-methylbut-2-eneNot SpecifiedIndium, CinchonidineNot SpecifiedEnantioselective (R)

Nickel catalysis provides a versatile platform for the allylation of various substrates to form homoallylic alcohols and related structures. A one-pot reaction has been developed for the synthesis of α-carbonyl homoallylic alcohols from benzaldehyde and allylic alcohols, identifying Ni(cod)₂/dppf as a highly suitable catalytic system univ-lille.fr. This tandem reaction combines the benzoin condensation of aldehydes with a nickel-catalyzed allylic alkylation, proceeding in ethanol as a green solvent with water as the only byproduct univ-lille.fr. In the case of but-3-en-2-ol, an increase in the nickel catalyst amount to 3 mol% was necessary to achieve a good isolated yield of 64% univ-lille.fr. Another approach involves the nickel-catalyzed allylboration of aldehydes with allylboronic esters, which yields homoallylic alcohols with high diastereoselectivity whiterose.ac.uk. Furthermore, dual photoredox and nickel catalysis has been applied to the allylation of a wide range of aldehydes using allyl acetate as the allylating agent under blue LED irradiation rsc.org.

Table 2: Nickel-Catalyzed Allylation Reactions

SubstratesCatalytic SystemSolventProduct TypeYield (%)
Benzaldehyde, But-3-en-2-olNi(cod)₂/dppfEthanolα-Carbonyl homoallylic alcohol64%
Aldehydes, Allylboronic estersNi(OAc)₂, dppfTHFanti-Homoallylic alcoholGood to Excellent
Aldehydes, Allyl acetateNi(II) complex, [Ru(bpy)₃]²⁺Not SpecifiedHomoallylic alcoholNot Specified
Aldehydes, AlkenesNickel, dtbbpyAcetonitrileβ,γ-Unsaturated ketoneModerate to Good
α-Branched aldehydes, Allyl alcoholIn situ formed Nickel complexMethanolα-Allylated aldehydeNot Specified

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation and has been adapted for the arylation of allylic alcohols. This method is an attractive route to α,β-unsaturated aldehydes and ketones, which are key intermediates nih.govrsc.org. A 1,2,3-triazol-5-ylidene (aNHC)-based palladium(II) complex, formed in situ, has proven to be an efficient catalyst for the Heck coupling of aryl halides with allylic alcohols, providing yields ranging from 50% to 90% nih.govrsc.org. Another variation, the halide-free Heck-type reaction, utilizes arylboronic acids as the aryl source, presenting a more environmentally benign alternative nih.gov. The arylation of cinnamyl alcohol with iodobenzene has been used to produce α,β-unsaturated alcohols nih.gov. A one-pot, two-step protocol involving a regioselective Heck coupling between aryl bromides and allyl alcohol generates arylated allyl alcohols that isomerize in situ to aldehydes liv.ac.uk. These aldehydes can then undergo a subsequent acylation reaction with a second aryl bromide liv.ac.uk.

Table 3: Palladium-Catalyzed Heck Arylation of Allylic Alcohols

Arylating AgentAllylic AlcoholCatalyst SystemProduct TypeYield (%)
Aryl halidesAllylic alcoholsaNHC-Pd(II) complexα,β-Unsaturated aldehydes/ketones50-90%
IodobenzeneCinnamyl alcoholPd(0) nanoparticlesα,β-Unsaturated alcoholNot Specified
Aryl bromidesAllyl alcoholPd(dba)₂, L1/L2 ligandAldehyde (via isomerization)Good

Ruthenium catalysts are effective in mediating various transformations of allylic alcohols, including isomerizations and cyclization reactions. A Ru(II)-catalyzed, redox-free, twofold aromatic/allylic C-H bond activation of aromatic acids with allylic acetates leads to the formation of (Z)-3-ylidenephthalides nih.gov. The proposed mechanism involves an initial C-H allylation at the ortho position of the aromatic acid, followed by an intramolecular cyclization at the allylic C(sp³)–H position via a π-allylruthenium intermediate nih.gov. While not directly forming this compound, this methodology demonstrates the utility of ruthenium in activating allylic systems for complex bond formations. Ruthenium complexes have also been widely used to catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds researchgate.net.

Organocatalytic and Lewis Acid-Mediated Syntheses

In addition to transition metal-based systems, organocatalytic and Lewis acid-mediated reactions represent important strategies for the synthesis of this compound and its derivatives. These methods often offer mild reaction conditions and complementary reactivity.

Lewis acids such as InCl₃, BiCl₃, TiCl₄, or BF₃·OEt₂ can mediate the reaction of 1-arylbut-3-en-1-ols with trimethyl orthoformate to produce homoallyl ethers or homoallyl chlorides in high yields researchgate.net. The product distribution is highly dependent on the specific Lewis acid used and the substituents on the aryl ring of the alcohol researchgate.net. For example, reactions mediated by BiCl₃ in chloroform delivered the homoallyl ether in high yield, whereas reactions with TiCl₄ provided the corresponding homoallyl chloride researchgate.net. This demonstrates the tunable reactivity of these systems based on the choice of Lewis acid. Furthermore, the development of metal-free C–H functionalization of azoles has been achieved through Lewis acid-mediated deprotonation, showcasing the potential of readily available Lewis acids to mediate novel C-C bond formations rsc.org.

Table 4: Lewis Acid-Mediated Reactions of 1-Arylbut-3-en-1-ols with Trimethyl Orthoformate researchgate.net

1-Arylbut-3-en-1-ol Substituent (R)Lewis AcidProduct TypeYield (%)
HBiCl₃Homoallyl EtherHigh
HTiCl₄Homoallyl ChlorideHigh
Electron-donating groupsInCl₃Homoallyl Ether84-92%
Electron-withdrawing groupsInCl₃Homoallyl Ether & ChlorideMixture
Strongly electron-withdrawing groupsInCl₃Homoallyl Chloride70-99%

Biocatalytic and Enzymatic Routes

Biocatalysis has emerged as a powerful tool in organic chemistry, offering high enantioselectivity under mild, environmentally friendly conditions. nih.gov The use of whole-cell systems or isolated enzymes provides efficient pathways to chiral molecules like this compound, overcoming challenges faced by traditional chemical methods. nih.gov

Enantioselective Bioreduction of (E)-4-Phenylbut-3-en-2-one Precursors

The asymmetric reduction of the prochiral α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one, is a direct route to enantiomerically enriched this compound. This transformation requires a catalyst that can selectively reduce the carbonyl group over the conjugated carbon-carbon double bond while controlling the stereochemistry of the newly formed chiral center.

Whole-cell biocatalysis is an advantageous strategy that utilizes entire microorganisms (such as bacteria or fungi) as catalysts. nih.govunimi.it This approach is often more cost-effective than using isolated enzymes because it eliminates the need for expensive enzyme purification. nih.gov Furthermore, whole-cell systems contain native metabolic pathways that can regenerate essential cofactors like NAD(P)H, making the process self-sufficient and economically viable. unimi.itd-nb.infosdu.dk

In the synthesis of (S,E)-4-phenylbut-3-en-2-ol, whole cells of Weissella cibaria N9, a bacterium isolated from Turkish sourdough, have been successfully employed. nih.gov This biocatalyst demonstrated the ability to regioselectively reduce the carbonyl group of (E)-4-phenylbut-3-en-2-one, yielding the desired chiral allylic alcohol with high conversion and in an enantiopure form. nih.gov The use of whole cells provides a protective environment for the enzymes, enhancing their stability and making the process robust. unimi.itresearchgate.net

Table 1: Whole-Cell Bioreduction of (E)-4-Phenylbut-3-en-2-one

Biocatalyst Substrate Product Conversion Enantiomeric Excess (ee)

Data sourced from a study on the regioselective asymmetric bioreduction by Weissella cibaria N9. nih.gov

The specific transformation of an α,β-unsaturated ketone like (E)-4-phenylbut-3-en-2-one into the allylic alcohol this compound is catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). mdpi.com These enzymes facilitate the stereoselective transfer of a hydride from a cofactor (NADPH or NADH) to the carbonyl carbon, creating a chiral hydroxyl group. mdpi.com ADHs are highly valued for their ability to produce alcohols with high enantiomeric purity.

While ene-reductases (EREDs) are also used in the reduction of α,β-unsaturated compounds, their primary function is to reduce the carbon-carbon double bond in a stereoselective manner, which would lead to a saturated ketone rather than the desired allylic alcohol. acsgcipr.org Therefore, for the specific synthesis of this compound from its enone precursor, ADHs are the key enzyme class responsible for the targeted C=O bond reduction.

The efficiency and selectivity of biocatalytic reactions are highly dependent on various process parameters. mdpi.com Optimizing these conditions is crucial for achieving high conversion rates and maximizing the enantiomeric excess (ee) of the product. nih.gov Key factors that influence the bioreduction of (E)-4-phenylbut-3-en-2-one include temperature, pH, agitation rate, and incubation time. nih.gov

A comprehensive investigation into the reduction of (E)-4-phenylbut-3-en-2-one using W. cibaria N9 revealed that these parameters significantly affect both the reaction rate and the stereochemical outcome. nih.gov For instance, temperature can influence enzyme stability and activity, while pH can affect the enzyme's ionization state and catalytic function. mdpi.com Substrate and product concentrations are also critical, as high concentrations can sometimes lead to inhibition of the biocatalyst. mdpi.com Careful adjustment of these variables is necessary to create an optimal environment for the whole-cell or enzymatic catalyst, thereby ensuring the production of this compound with both high yield and excellent enantiopurity. nih.gov

Lipase-Catalyzed Kinetic Resolution Methodologies

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. jocpr.com This method employs a chiral catalyst, such as an enzyme, that reacts at different rates with the two enantiomers of the racemate. jocpr.com Lipases are particularly effective enzymes for the kinetic resolution of racemic alcohols, including this compound, due to their high enantioselectivity and stability in organic solvents. jocpr.comnih.gov

Enantioselective transesterification is a common strategy for the lipase-catalyzed kinetic resolution of racemic alcohols. mdpi.com In this process, one enantiomer of the alcohol is selectively acylated by an acyl donor, resulting in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer. These two compounds can then be easily separated.

The kinetic resolution of racemic (E)-4-phenylbut-3-en-2-ol has been effectively achieved using the enzyme Lecitase™ Ultra immobilized on agarose activated with cyanogen bromide (LU-CNBr). mdpi.com This biocatalyst demonstrated high activity and enantioselectivity in various organic solvents. In these protocols, vinyl esters such as vinyl acetate or vinyl propionate serve as efficient acyl donors. The reaction preferentially esterifies the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. This method has proven to be highly effective, achieving excellent enantiomeric excess for both the remaining substrate (alcohol) and the product (ester), with an enantiomeric ratio (E) exceeding 200, which indicates a highly selective separation. mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-(E)-4-Phenylbut-3-en-2-ol

Biocatalyst Acyl Donor Solvent Enantiomeric Ratio (E) ee (Substrate) ee (Product)
Lecitase™ Ultra (immobilized) Vinyl Propionate Diisopropyl Ether > 200 > 95% > 99%

Data sourced from a study on the enantioselective transesterification of allyl alcohols. mdpi.com

Diastereoselective Resolution Strategies

Kinetic resolution is a prominent strategy for obtaining enantiomerically enriched secondary alcohols like this compound. This technique relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent, most commonly an enzyme. Lipases are frequently employed for this purpose due to their commercial availability, broad substrate scope, and high enantioselectivity.

The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in a suitable organic solvent. One enantiomer of the alcohol is acylated at a much faster rate than the other, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer of the alcohol.

For allylic alcohols structurally similar to this compound, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have demonstrated high efficacy. The choice of solvent and acyl donor can significantly influence the enantioselectivity and reaction rate. Non-aqueous media, for instance, have been shown to be effective for these resolutions.

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of a single enantiomer of up to 100%. This is often achieved by using a compatible metal catalyst for the racemization alongside the lipase for the resolution.

Table 1: Factors Influencing Lipase-Catalyzed Kinetic Resolution

ParameterEffect on ResolutionExamples
Enzyme Source Determines enantiopreference and activity.Candida antarctica Lipase B (CALB), Candida rugosa lipase.
Acyl Donor Influences reaction rate and can affect enantioselectivity.Vinyl acetate, isopropenyl acetate, fatty acids (e.g., lauric acid).
Solvent Affects enzyme stability, activity, and substrate solubility.Toluene, hexane, ionic liquids.
Temperature Impacts reaction rate and enzyme stability.Typically ranges from 30°C to 60°C.

Enzyme Activity Modulation by Related Compounds

The activity and selectivity of enzymes in the resolution of this compound and its analogs can be modulated by several factors. The structure of the substrate itself plays a crucial role. For instance, the steric and electronic properties of substituents on the phenyl ring or the alkyl chain can influence how the molecule fits into the active site of the lipase, thereby affecting the rate and selectivity of the acylation.

Furthermore, the choice of the acyl donor is not merely a matter of reactivity but can also modulate the enzyme's performance. Different acyl donors can lead to variations in the enantiomeric excess (ee) of both the product and the unreacted substrate.

Inhibition of the enzyme can also be a factor. In some lipase-catalyzed reactions, the alcohol substrate or the product ester can act as an inhibitor, slowing down the reaction rate as the conversion proceeds. Understanding these inhibition patterns is crucial for optimizing the reaction conditions to achieve high conversion and enantioselectivity. For example, some kinetic studies of similar resolutions have indicated a Ping-Pong bi-bi mechanism with dead-end inhibition by the alcohol substrate nih.gov.

Classical Organic Synthesis Approaches

Reduction of Carbonyl Precursors (e.g., Sodium Borohydride Reduction of 4-Phenyl-3-buten-2-one)

A common and straightforward method for the synthesis of racemic this compound is the reduction of the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzalacetone). Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for reducing aldehydes and ketones in the presence of other functional groups, its mild reaction conditions, and typically high yields masterorganicchemistry.com.

The reaction is generally carried out in a protic solvent such as methanol or ethanol at a reduced temperature, often in an ice bath, to control the reaction rate and minimize side reactions orgsyn.org. The hydride from the borohydride ion attacks the electrophilic carbonyl carbon of 4-phenyl-3-buten-2-one. A subsequent workup with water or a dilute acid protonates the resulting alkoxide to yield this compound .

A potential side reaction is the 1,4-conjugate addition of the hydride to the β-carbon of the enone, which would lead to the saturated ketone, 4-phenylbutan-2-one. However, under standard conditions with sodium borohydride, the 1,2-reduction of the carbonyl group is the predominant pathway for α,β-unsaturated ketones. The selectivity of 1,2- versus 1,4-reduction can be influenced by the choice of reducing agent and reaction conditions. For instance, the use of certain modified borohydride reagents can enhance the selectivity for 1,2-reduction.

Table 2: Reduction of 4-Phenyl-3-buten-2-one to this compound

Reducing AgentSolventTemperatureYieldReference
Sodium BorohydrideEthanol4 °CHigh orgsyn.org
Zn(BH₄)₂/CharcoalTHFRoom Temperature95% scielo.org.mx
Zn(BH₄)₂/2NaClAcetonitrileRoom Temperature96% scielo.org.za

Grignard-Type Allylation Reactions and Byproduct Formation

The synthesis of this compound can also be accomplished through the addition of a vinyl nucleophile to phenylacetaldehyde. A common method for this is the Grignard reaction, utilizing vinylmagnesium bromide as the vinyl anion source. This reaction forms a new carbon-carbon bond between the vinyl group and the carbonyl carbon of the aldehyde.

The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the quenching of the highly basic Grignard reagent. The vinylmagnesium bromide is added to a solution of phenylacetaldehyde, and after the reaction is complete, it is worked up with an aqueous acid solution to protonate the intermediate magnesium alkoxide, yielding the final alcohol product.

A potential byproduct in Grignard reactions is the formation of Wurtz-type coupling products. In this case, the coupling of two vinyl groups could lead to the formation of 1,3-butadiene. Additionally, if the reaction conditions are not carefully controlled, side reactions involving the enolization of the aldehyde can occur. The presence of impurities in the magnesium or the alkyl halide used to prepare the Grignard reagent can also lead to the formation of byproducts. For instance, the reaction of vinylmagnesium bromide with heteroarylic ketones has been shown to sometimes result in O-alkylation as a competing pathway to the expected C-alkylation nih.gov.

Multi-step Syntheses from Simpler Building Blocks

A multi-step synthesis of this compound often begins with the synthesis of its precursor, 4-phenyl-3-buten-2-one. This precursor is readily prepared via a Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde and a ketone. Specifically, benzaldehyde is reacted with acetone in the presence of a base, such as sodium hydroxide, to form 4-phenyl-3-buten-2-one .

Once the α,β-unsaturated ketone is synthesized and purified, it can then be reduced to this compound as described in section 2.3.1. This two-step sequence provides a reliable and scalable route to the target molecule from inexpensive and readily available starting materials.

An alternative multi-step approach could involve the reaction of cinnamaldehyde. For example, a Grignard reaction with methylmagnesium bromide would add a methyl group to the aldehyde carbonyl of cinnamaldehyde, yielding this compound. This approach offers a different retrosynthetic disconnection and may be advantageous depending on the availability and cost of the starting materials.

Reactivity and Transformational Chemistry of 1 Phenylbut 3 En 2 Ol

Functional Group Interconversions

The hydroxyl and vinyl groups of 1-phenylbut-3-en-2-ol are amenable to a variety of interconversions, allowing for the strategic manipulation of the molecule's functionality.

The secondary alcohol moiety of this compound can be oxidized to the corresponding α,β-unsaturated ketone, 1-phenylbut-3-en-2-one (B3051966). This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Mild oxidizing agents are generally preferred to avoid over-oxidation or unwanted side reactions involving the alkene. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective for the conversion of secondary alcohols to ketones under gentle conditions. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another powerful method for this transformation, typically proceeding at low temperatures and yielding the ketone in high yields.

Table 1: Selected Reagents for the Oxidation of this compound

Reagent/System Product Typical Conditions
Pyridinium Chlorochromate (PCC) 1-Phenylbut-3-en-2-one Dichloromethane (DCM), Room Temperature
Dess-Martin Periodinane 1-Phenylbut-3-en-2-one Dichloromethane (DCM), Room Temperature
Swern Oxidation (DMSO, (COCl)₂, Et₃N) 1-Phenylbut-3-en-2-one Dichloromethane (DCM), -78 °C to Room Temperature

The double bond in this compound can be selectively reduced to yield the corresponding saturated alcohol, 1-phenylbutan-2-ol. Catalytic hydrogenation is the most common method for the reduction of alkenes. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity. It is important to note that under more forcing conditions, such as higher pressures and temperatures or with more active catalysts, hydrogenolysis of the benzylic alcohol could potentially occur.

Table 2: Catalytic Systems for the Reduction of this compound

Catalyst Hydrogen Source Product
Palladium on Carbon (Pd/C) H₂ gas 1-Phenylbutan-2-ol
Platinum(IV) Oxide (PtO₂) H₂ gas 1-Phenylbutan-2-ol
Raney Nickel H₂ gas 1-Phenylbutan-2-ol

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). However, this can also lead to competing elimination reactions or reactions involving the alkene.

A more controlled approach involves the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate, or into a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions typically proceed with inversion of stereochemistry at the chiral center. masterorganicchemistry.com

Nucleophilic substitution reactions at the chiral center of this compound can proceed with a high degree of stereospecificity. The stereochemical outcome is dependent on the reaction mechanism. For reactions that follow an Sₙ2 pathway, inversion of configuration at the stereocenter is expected. For example, the reaction of an enantiomerically enriched this compound with PBr₃ is expected to yield the corresponding bromide with the opposite stereoconfiguration. masterorganicchemistry.com

In contrast, reactions that proceed through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate, would likely lead to a racemic mixture of products. Given that this compound is a secondary allylic alcohol, both Sₙ1 and Sₙ2 pathways are possible, and the predominant mechanism will depend on the specific reagents, solvent, and reaction conditions employed.

Nucleophilic Substitution Reactions (e.g., Hydroxyl Group Replacement)

Cyclization Reactions

The presence of both a hydroxyl group and a double bond in this compound allows for intramolecular cyclization reactions, providing a pathway to the synthesis of cyclic ethers.

The Prins reaction is an acid-catalyzed reaction between an alkene and a carbonyl compound. organic-chemistry.org In the case of a homoallylic alcohol like this compound, an intramolecular variant of the Prins reaction, often referred to as a Prins cyclization, can occur when treated with an aldehyde in the presence of an acid catalyst.

The reaction is initiated by the activation of the aldehyde with the acid catalyst, making it more electrophilic. The alkene of this compound then attacks the activated aldehyde, and the resulting carbocation is trapped by the intramolecular hydroxyl group, leading to the formation of a tetrahydropyran ring. The specific stereochemical outcome of the cyclization is influenced by the stereochemistry of the starting alcohol and the reaction conditions. This reaction is a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. organic-chemistry.org

Ruthenium-Catalyzed Intramolecular Cyclization Processes

Ruthenium catalysts are well-established for their ability to promote a variety of organic transformations, including intramolecular cyclizations of molecules containing alcohol and alkene functionalities. While direct intramolecular cyclization of this compound is not extensively documented, the reactivity of allylic alcohols under ruthenium catalysis provides a strong basis for predicting its potential pathways.

One such pathway is acceptorless dehydrogenative coupling (ADC). In this type of reaction, a ruthenium complex can catalyze the dehydrogenation of the alcohol to form a transient α,β-unsaturated carbonyl intermediate. For this compound, this would yield 1-phenylbut-3-en-2-one. If a suitable nucleophile is present within the molecule or added to the reaction, this intermediate can undergo subsequent cyclization. For instance, coupling with hydrazines using a Ru₃(CO)₁₂ catalyst system has been shown to form 2-pyrazolines from various allylic alcohols. acs.org

Another potential transformation is dehydrative cyclization. Ruthenium catalysts can facilitate the removal of water from an allylic alcohol and another nucleophilic group within the same molecule to form a new heterocyclic ring. researchgate.net The applicability of this method to this compound would depend on the presence of a tethered nucleophile.

Furthermore, ruthenium(II) complexes are known to catalyze cyclization reactions involving allylic acetates and aromatic acids through a dual C-H activation mechanism. acs.org A derivative of this compound, such as its acetate, could potentially undergo similar ruthenium-catalyzed C-H functionalization and cyclization if coupled with a suitable aromatic partner.

Related Cycloaddition Reactions

The vinyl group in this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. The reactivity of the double bond is influenced by the adjacent hydroxyl group and the phenyl-ethyl moiety.

One of the most fundamental cycloadditions is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). In this context, the vinyl group of this compound would act as the dienophile. The reaction rate and stereoselectivity would be influenced by the steric bulk of the rest of the molecule and the electronic nature of the double bond. Intramolecular versions of the Diels-Alder reaction are also plausible if the molecule is first tethered to a diene. ucla.edu

Another important class of reactions is the [3+2] cycloaddition , which involves a three-atom, four-pi-electron component (a 1,3-dipole) and a two-pi-electron component (the dipolarophile). uchicago.edu The double bond of this compound can serve as the dipolarophile, reacting with 1,3-dipoles such as azides, nitrones, or nitrile oxides to form five-membered heterocyclic rings. For example, reaction with an azide would lead to the formation of a triazoline ring, a precursor to other important nitrogen-containing heterocycles.

The ene reaction is another pericyclic reaction where an alkene containing an allylic hydrogen (the "ene") reacts with a compound containing a double or triple bond (the "enophile"). libretexts.org In an intramolecular context, if this compound were modified to contain an enophile, a cyclization could occur via an ene reaction pathway.

Rearrangement Reactions

Claisen Rearrangements of Allylic Alcohol Derivatives

The Claisen rearrangement is a powerful, thermally-driven researchgate.netresearchgate.net-sigmatropic rearrangement that forms a carbon-carbon bond. wikipedia.org The classic reaction involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. byjus.com this compound is an ideal precursor for substrates undergoing this transformation.

To participate in a Claisen rearrangement, the hydroxyl group of this compound must first be converted into a vinyl ether. This can be achieved through various methods, such as mercuric acetate-catalyzed transetherification with a simple vinyl ether like ethyl vinyl ether. Once the corresponding allyl vinyl ether derivative is formed, heating initiates the concerted rearrangement through a cyclic, six-membered transition state to yield a γ,δ-unsaturated aldehyde or ketone. libretexts.org

Several variations of the Claisen rearrangement could be applied to derivatives of this compound:

Johnson-Claisen Rearrangement : This variant involves reacting the allylic alcohol directly with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. libretexts.org This process generates a γ,δ-unsaturated ester in a single step. Applying this to this compound would yield an ester with a newly formed quaternary carbon center.

Ireland-Claisen Rearrangement : In this modification, the ester of the allylic alcohol is treated with a strong base to form a silyl ketene acetal. This intermediate then rearranges at much lower temperatures than the traditional Claisen rearrangement to produce a γ,δ-unsaturated carboxylic acid upon workup.

The stereochemistry of the starting allylic alcohol can significantly influence the stereochemical outcome of the product, making this a valuable tool in asymmetric synthesis. The rearrangement proceeds preferentially through a chair-like transition state, allowing for predictable transfer of chirality. organic-chemistry.org

Rearrangement TypeReactant DerivativeProduct Type
Classic Claisen Allyl vinyl etherγ,δ-Unsaturated aldehyde/ketone
Johnson-Claisen Allylic alcohol + Orthoesterγ,δ-Unsaturated ester
Ireland-Claisen Allylic ester -> Silyl ketene acetalγ,δ-Unsaturated carboxylic acid

Allylic Rearrangements during Reactions

Allylic rearrangements, or allylic shifts, occur when a reaction at an allylic center results in the migration of the double bond. wikipedia.org These are common in nucleophilic substitution reactions of allylic systems and can proceed through Sₙ1' or Sₙ2' mechanisms.

For this compound, a typical scenario for an allylic rearrangement would involve converting the hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide). When this derivative is subjected to nucleophilic attack, two products are possible: the direct substitution product (Sₙ2) and the rearranged product (Sₙ2').

In the Sₙ2' mechanism , the nucleophile attacks the terminal carbon of the vinyl group (the γ-position), while the leaving group departs from the α-position, causing a concerted shift of the double bond. Reaction of a this compound derivative with a strong nucleophile could thus yield a product where the nucleophile is attached to carbon-4 and the double bond is between carbons 2 and 3.

An Sₙ1' mechanism would proceed through an allylic carbocation intermediate. Loss of the leaving group from the this compound derivative would generate a resonance-stabilized carbocation with positive charge delocalized over carbons 2 and 4. The nucleophile can then attack at either of these positions, leading to a mixture of the direct substitution product and the allylically rearranged product. wikipedia.org The product distribution often favors the formation of the more thermodynamically stable alkene. wikipedia.org

Carbon-Carbon Bond Forming Reactions

Derivatives for Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. interchim.fr The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. bohrium.com this compound can be readily converted into derivatives suitable for click chemistry applications.

Synthesis of an Alkyne Derivative: To create a terminal alkyne derivative, the vinyl group of this compound can be transformed. A common strategy involves oxidative cleavage of the double bond (e.g., via ozonolysis) to yield an aldehyde. This aldehyde can then be converted to a terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting molecule would possess a terminal alkyne ready to participate in a CuAAC reaction.

Synthesis of an Azide Derivative: To introduce an azide, the hydroxyl group is the most convenient handle. It can be converted into a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with sodium azide (NaN₃). This Sₙ2 reaction provides the corresponding azide derivative, which can then be "clicked" with any molecule containing a terminal alkyne.

These derivatization strategies transform this compound into a modular building block that can be covalently linked to biomolecules, polymers, or surfaces that have been functionalized with a complementary alkyne or azide group.

Derivative TypeFunctional Group for Click ChemistrySynthetic PrecursorKey Transformation
Alkyne Derivative Terminal Alkyne (-C≡CH)Aldehyde (from ozonolysis of alkene)Corey-Fuchs or Seyferth-Gilbert Homologation
Azide Derivative Azide (-N₃)Tosylate/Mesylate (from alcohol)Nucleophilic Substitution with NaN₃

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The interaction of this compound with Grignard reagents (RMgX) commences with a rapid acid-base reaction. The Grignard reagent, acting as a strong base, deprotonates the hydroxyl group of the alcohol to form a magnesium alkoxide intermediate and the corresponding alkane from the Grignard reagent's organic group. This initial step is exothermic and is a general feature of the reaction between Grignard reagents and any protic substrate.

The subsequent reaction pathway of the resulting magnesium alkoxide of this compound is a subject of interest in synthetic organic chemistry. The presence of the allylic system and the phenyl group provides multiple potential reaction sites. However, detailed studies focusing specifically on the further reaction of the in-situ generated magnesium alkoxide of this compound with an excess of the Grignard reagent are not extensively documented in readily available literature.

In a related context, the synthesis of 2-phenyl-1,3-butadiene often involves the dehydration of 2-phenylbut-3-en-2-ol, which can be synthesized by the reaction of acetophenone with vinylmagnesium bromide. mdpi.com This highlights the stability of the this compound structure under Grignard reaction conditions that lead to its formation.

While direct alkylation or other carbon-carbon bond-forming reactions at the allylic position of the deprotonated this compound by a Grignard reagent are not commonly reported, the principles of organometallic chemistry suggest potential, albeit likely challenging, pathways. Such transformations would compete with the simple acid-base reaction and potential side reactions.

For illustrative purposes, the following table outlines the expected initial acid-base reaction and a hypothetical subsequent reaction, though it is important to note that specific literature detailing these subsequent reactions for this compound is sparse.

Organometallic Reagent Reaction Type Product(s) Conditions Observations
Methylmagnesium Bromide (CH₃MgBr)Acid-Base ReactionMagnesium (1-phenylbut-3-en-2-oxide) bromide, MethaneEthereal solvent (e.g., THF, Diethyl ether)Initial rapid gas evolution (methane).
Phenylmagnesium Bromide (C₆H₅MgBr)Acid-Base ReactionMagnesium (1-phenylbut-3-en-2-oxide) bromide, BenzeneEthereal solvent (e.g., THF, Diethyl ether)Formation of the magnesium alkoxide.

Interactive Data Table

Organometallic ReagentReaction TypeProduct(s)ConditionsObservations
Methylmagnesium Bromide (CH₃MgBr)Acid-Base ReactionMagnesium (1-phenylbut-3-en-2-oxide) bromide, MethaneEthereal solvent (e.g., THF, Diethyl ether)Initial rapid gas evolution (methane).
Phenylmagnesium Bromide (C₆H₅MgBr)Acid-Base ReactionMagnesium (1-phenylbut-3-en-2-oxide) bromide, BenzeneEthereal solvent (e.g., THF, Diethyl ether)Formation of the magnesium alkoxide.

Stereochemical Aspects and Chiral Recognition of 1 Phenylbut 3 En 2 Ol

Enantiomeric Resolution and Separation Techniques

Enantiomeric resolution is the process of separating a racemic mixture, which contains equal amounts of left- and right-handed enantiomers, into its pure components. For 1-phenylbut-3-en-2-ol, various techniques can be employed to achieve this separation, leveraging the differential interaction of its enantiomers with a chiral environment.

Chiral Stationary Phase Chromatography (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different energies. This difference in stability results in one enantiomer being retained longer on the column than the other, allowing for their separation.

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. nih.gov The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar alcohol modifier like isopropanol, is critical for optimizing the separation by influencing the interactions between the analyte and the CSP. researchgate.net While specific application notes detailing the separation of this compound are not prevalent in readily available literature, the general methodology for similar secondary alcohols provides a clear framework for method development.

Interactive Data Table: General Parameters for Chiral HPLC Method Development

ParameterDescriptionTypical Values/Options
Chiral Stationary Phase The chiral selector bonded to the support material (e.g., silica).Polysaccharide-based (Cellulose, Amylose derivatives), Pirkle-type, Cyclodextrin-based.
Mobile Phase The solvent that carries the analyte through the column.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water.
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 2.0 mL/min for analytical columns.
Temperature Column temperature, which can affect retention and selectivity.Ambient to 40°C.
Detection Method for observing the eluted compounds.UV-Vis Detector (typically at 254 nm for aromatic compounds).

Enzymatic Kinetic Resolution Principles

Enzymatic kinetic resolution is a highly selective method that exploits the stereospecificity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. jocpr.com The process relies on the enzyme catalyzing a reaction—such as acylation—at a significantly faster rate for one enantiomer (the 'fast-reacting' enantiomer) than for the other (the 'slow-reacting' enantiomer). mdpi.com

In the context of racemic this compound, a lipase (B570770) would be used in a non-aqueous solvent with an acyl donor (e.g., vinyl acetate). The enzyme would selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form (R)-1-phenylbut-3-en-2-yl acetate, leaving the unreacted (S)-1-phenylbut-3-en-2-ol in high enantiomeric excess. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric purity for both the product and the remaining substrate. mdpi.com The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatographic techniques.

Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

Asymmetric synthesis refers to a set of methods that selectively produce one enantiomer of a chiral compound over the other. This approach is often more efficient than resolving a racemic mixture.

Diastereoselective Control in Synthesis

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already possesses at least one stereocenter. The existing chiral center influences the stereochemical outcome of the reaction, favoring the formation of one diastereomer over the other. For the synthesis of this compound, this could be achieved, for example, by the diastereoselective reduction of a chiral ketone precursor. The steric and electronic properties of the chiral directing group would block one face of the carbonyl group, guiding the reducing agent to attack from the less hindered face, thereby establishing the desired stereochemistry at the newly formed alcohol center.

Enantioselective Catalysis in Formation (e.g., using specific ligands)

Enantioselective catalysis is a powerful strategy where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The catalyst, typically a metal complex with a chiral ligand, creates a chiral environment for the reaction.

A plausible route to enantiomerically enriched this compound is the asymmetric vinylation of phenylacetaldehyde. wikipedia.org In this reaction, a chiral catalyst would coordinate to the reactants, facilitating the addition of a vinyl nucleophile to the aldehyde. The specific geometry of the chiral ligand-metal complex would dictate the facial selectivity of the nucleophilic attack on the aldehyde's carbonyl group, leading to the preferential formation of either the (R)- or (S)-enantiomer of this compound. The choice of metal (e.g., zinc, copper, palladium) and the structure of the chiral ligand are critical for achieving high enantioselectivity.

Chiral Auxiliary-Mediated Syntheses

In this strategy, a chiral auxiliary—an enantiomerically pure compound—is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. mit.eduwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, one could employ an Evans oxazolidinone auxiliary. santiago-lab.com The auxiliary would first be acylated with phenylacetic acid. The resulting imide can be enolized and then subjected to a diastereoselective aldol-type reaction with acrolein. The bulky group on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile (acrolein) to approach from the opposite face. This controls the formation of the new stereocenter. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound. The predictability and high diastereoselectivities often achieved make this a robust method in asymmetric synthesis. wikipedia.org

Absolute Configuration Determination and Verification

The assignment of the absolute configuration of a chiral molecule is the unambiguous determination of its spatial structure. This process has historically relied on a combination of techniques, including correlation with known compounds, chiroptical methods, and, most definitively, single-crystal X-ray diffraction.

Single-crystal X-ray crystallography is considered the most powerful and conclusive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. nih.govspringernature.com However, for organic molecules containing only light atoms (carbon, hydrogen, oxygen), accurately determining the absolute configuration can be challenging. A common strategy to overcome this is to introduce a heavier atom into the molecule by creating a derivative.

A pivotal study on the isomer (+)-(E)-4-phenylbut-3-en-2-ol illustrates this approach perfectly. rsc.orgrsc.org Initial attempts to determine the absolute configuration from crystals of the alcohol itself were unsuccessful because it only contained one oxygen atom, which did not provide sufficient anomalous dispersion for a reliable assignment. rsc.org To resolve this, researchers prepared crystalline derivatives. The alcohol was reacted with an isocyanate to form a carbamate, specifically a derivative containing an iodine atom, a heavy element suitable for unambiguous crystallographic assignment. rsc.org

The resulting (+)-carbamate derivative produced crystals suitable for X-ray analysis. The analysis yielded a refined Flack parameter of 0.01(4), a value very close to zero, which conclusively established the absolute configuration of the derivative as (R). rsc.org Assuming the derivatization reaction did not alter the stereocenter, it was definitively concluded that the starting alcohol, (+)-(E)-4-phenylbut-3-en-2-ol, possesses the (R) configuration. rsc.orgrsc.org

Table 1: Crystal Data for the Carbamate Derivative of (+)-(R)-(E)-4-phenylbut-3-en-2-ol
ParameterValue
Chemical FormulaC₁₇H₁₆NO₂I
Molecular Weight (M)393.21
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.9131(9)
b (Å)5.0982(5)
c (Å)18.2642(17)
β (°)102.311(2)
Volume (ų)810.85(14)
Temperature (K)180
Refined Flack Parameter0.01(4)

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. These methods, including optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), are essential non-destructive tools for assigning absolute configurations, particularly for compounds in solution.

For molecules that lack a suitable chromophore near the stereocenter, direct analysis can be challenging. In such cases, the molecule can be derivatized with an achiral chromophoric reagent, known as a chiroptical probe. This probe, upon attachment to the chiral substrate, generates a diagnostic chiroptical signal in the ECD spectrum, from which the absolute configuration of the substrate can be determined. While specific ECD studies for this compound are not prominently reported, this methodology remains a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.

For decades, the assignment of absolute configuration for many chiral compounds, including (E)-4-phenylbut-3-en-2-ol, was based on comparing the sign of the experimentally observed optical rotation with values reported in the literature. rsc.org A sample that rotates plane-polarized light in a clockwise direction is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (–). libretexts.org

Investigation into the literature for (+)-(E)-4-phenylbut-3-en-2-ol revealed that numerous modern publications assigning its (R) configuration ultimately traced back to a simple, unreferenced note in a compilation from 1980. rsc.org This highlighted that the absolute configuration for this widely used alcohol was based on a long-standing assumption rather than direct experimental proof. rsc.org

The definitive X-ray crystallographic study of its derivative served to verify this assumption. rsc.orgrsc.org By proving that the (+)-enantiomer possessed the (R) configuration, the study confirmed that the historical assignments based on comparing optical rotation signs were, in this case, correct. rsc.org This work underscores the importance of rigorous verification of stereochemical assignments and demonstrates how modern analytical techniques can be used to validate historical data.

Advanced Spectroscopic and Computational Analysis in Mechanistic Studies

Spectroscopic Elucidation of Reaction Intermediates

Spectroscopic methods are indispensable for the direct observation and characterization of intermediates, which are often fleeting and present in low concentrations. By capturing molecular snapshots throughout a reaction, these techniques help construct a detailed mechanistic picture.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reactions in real-time directly within the NMR tube. researchgate.netmichael-hunger.de This method allows for the identification of reactants, intermediates, and products as they form and are consumed. For a reaction involving 1-Phenylbut-3-en-2-ol, one could monitor the characteristic shifts of its protons and carbons. The disappearance of signals corresponding to the vinyl group protons or the carbinol proton, coupled with the simultaneous appearance of new resonances, provides direct evidence for the formation of transient species and helps to establish the reaction sequence and kinetics.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table presents typical NMR data used as a baseline for monitoring reactions.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl Group7.20 - 7.40 (m)126.0 - 138.0
Benzylic CH₂2.70 - 2.90 (m)~42.0
Carbinol CH-OH4.20 - 4.40 (m)~73.0
Vinylic =CH5.80 - 6.00 (m)~140.0
Vinylic =CH₂5.10 - 5.30 (m)~115.0
Hydroxyl OHVariable (broad s)N/A

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of molecules by measuring their mass-to-charge ratio with very high accuracy. mdpi.com In studies of this compound reactions, HRMS can unequivocally identify products and trapped intermediates. For instance, if an oxidation reaction is performed, HRMS can confirm the formation of the corresponding ketone, 1-phenylbut-3-en-2-one (B3051966) (C₁₀H₁₀O), by providing an exact mass measurement that distinguishes it from other potential products or byproducts. This technique is particularly valuable for identifying unexpected rearrangement products or adducts formed with catalysts or reagents.

Infrared (IR) spectroscopy is highly effective for tracking the progress of a reaction by monitoring changes in key functional groups. rsc.org The spectrum of this compound features characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). During a reaction, such as an oxidation or an addition to the double bond, the intensity of these specific bands can be monitored in real-time. The disappearance of the broad -OH stretch and the appearance of a strong carbonyl (C=O) stretch would signify the oxidation of the alcohol.

Table 2: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Alkene C=CStretching1640-1680
Aromatic C=CStretching1450-1600
C-OStretching1000-1260

When reactions of this compound yield products with complex or rearranged structures, one-dimensional NMR may not be sufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques are essential in these cases. ipb.pt

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to piece together the spin systems within a molecule and trace the carbon skeleton.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing vital information about the carbon framework of the product. nih.gov

These techniques are indispensable for unambiguously determining the constitution and stereochemistry of novel compounds formed from this compound.

Computational Chemistry and Modeling

Computational methods provide a theoretical framework to complement experimental findings, offering insights into reaction energetics, transition state structures, and the influence of molecular structure on reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to map out potential energy surfaces for chemical reactions, helping to predict the most likely reaction pathways. mdpi.compku.edu.cn For reactions involving allylic alcohols like this compound, DFT calculations can be used to:

Model the geometries of transition states.

Calculate the activation energies for competing reaction pathways.

Explain observed regioselectivity and stereoselectivity. researchgate.netfrontiersin.org

Table 3: Application of DFT in Mechanistic Analysis of a Hypothetical Reaction of this compound

Computational Parameter Mechanistic Insight Provided
Transition State GeometryProvides a 3D model of the highest energy point along the reaction coordinate.
Activation Energy (ΔG‡)Quantifies the energy barrier for a reaction step; lower values indicate faster kinetics.
Reaction Energy (ΔG_rxn)Determines the thermodynamic favorability of a reaction step (negative value is favorable).
Molecular Orbital AnalysisVisualizes the frontier orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack.

Molecular Dynamics Simulations in Catalytic Systems

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational dynamics of both the substrate, this compound, and the catalyst, often an enzyme, in a simulated physiological environment. These simulations provide a temporal and spatial evolution of the system at an atomic level, offering insights that are often inaccessible through experimental means alone.

In the context of enzymatic reactions involving this compound, MD simulations can be employed to:

Explore Substrate Binding: MD simulations can model the process of this compound entering the active site of an enzyme, such as a lipase (B570770). By analyzing the trajectory, researchers can identify the key amino acid residues involved in substrate recognition and binding.

Characterize Conformational Changes: Both the substrate and the enzyme can undergo conformational changes upon binding. MD simulations can capture these dynamic events, revealing how the enzyme adapts to the substrate and how the substrate is oriented for catalysis.

Investigate Solvent Effects: The role of the solvent in mediating interactions and influencing the reaction pathway can be explicitly studied. Simulations can show how water molecules or organic solvents interact with the enzyme-substrate complex and affect its stability and reactivity.

A typical MD simulation protocol for studying the interaction of this compound with a lipase might involve the following steps:

StepDescriptionKey Parameters
1. System Setup The crystal structure of the lipase is obtained, and this compound is docked into the active site. The complex is then solvated in a box of water molecules.Force field (e.g., AMBER, CHARMM), water model (e.g., TIP3P), box size.
2. Minimization The energy of the system is minimized to remove any steric clashes or unfavorable geometries.Number of minimization steps, convergence criteria.
3. Equilibration The system is gradually heated and then simulated under constant temperature and pressure (NPT ensemble) to allow the solvent and ions to equilibrate around the protein-ligand complex.Equilibration time, temperature, pressure.
4. Production Run A long simulation is run under the desired conditions (e.g., NVT or NPT ensemble) to collect trajectory data for analysis.Simulation time (ns to µs), time step (fs).
5. Analysis The trajectory is analyzed to study root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), protein-ligand interactions, and conformational changes.Analysis software (e.g., GROMACS, VMD).

These simulations can provide a detailed understanding of the factors governing the catalytic efficiency and stereoselectivity of enzymatic reactions involving this compound.

Prediction of Stereochemical Outcomes through Computational Models

Computational models, particularly those based on quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in predicting and rationalizing the stereochemical outcomes of reactions involving this compound. These models can calculate the energies of different transition states leading to various stereoisomers, allowing for the prediction of the major product.

For instance, in an asymmetric synthesis of this compound, computational models can be used to:

Model Transition States: The geometries and energies of the diastereomeric transition states leading to the (R)- and (S)-enantiomers of this compound can be calculated.

Calculate Energy Barriers: The activation energies for the formation of each stereoisomer can be determined. According to transition state theory, the stereoisomer formed via the lower energy transition state will be the major product.

Analyze Stereodetermining Interactions: By examining the optimized geometries of the transition states, researchers can identify the specific non-covalent interactions that stabilize one transition state over the other, thus controlling the stereoselectivity.

The following table presents hypothetical data from a DFT study on the stereoselective reduction of a precursor ketone to this compound using a chiral catalyst.

Transition StateRelative Energy (kcal/mol)Key Stabilizing InteractionPredicted Major Enantiomer
TS-R 0.0Hydrogen bond between catalyst and substrate carbonyl(R)-1-Phenylbut-3-en-2-ol
TS-S 2.5Steric repulsion between phenyl group and catalyst

Such computational predictions are invaluable for designing new catalysts and optimizing reaction conditions to achieve high enantioselectivity.

Analysis of Molecular Interactions (e.g., hydrogen bonding, π-π interactions)

The stereoselectivity and efficiency of catalytic reactions involving this compound are often dictated by a network of subtle non-covalent interactions. Computational methods provide the means to dissect and quantify these interactions.

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In an enzyme active site or in the presence of a chiral catalyst, specific hydrogen bonding interactions can lock the molecule into a particular conformation, predisposing it to react in a stereoselective manner. Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of these hydrogen bonds.

π-π Interactions: The phenyl group of this compound can engage in π-π stacking interactions with aromatic residues of an enzyme or with aromatic components of a catalyst. These interactions, though individually weak, can collectively contribute significantly to the stabilization of the transition state. The strength of these interactions is dependent on the relative orientation and distance between the aromatic rings.

The table below summarizes the typical energies of these non-covalent interactions.

Interaction TypeTypical Energy Range (kcal/mol)Description
Hydrogen Bonding 1 - 10Directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom.
π-π Stacking 0.5 - 2.5Non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face.

By analyzing these molecular interactions, researchers can gain a fundamental understanding of the origins of stereoselectivity and develop more effective catalytic systems for the synthesis and transformation of this compound.

Applications in Advanced Organic Synthesis and Material Science Research

Building Block for the Synthesis of Complex Organic Molecules

1-Phenylbut-3-en-2-ol serves as a foundational building block in organic synthesis due to the presence of two key reactive sites: the hydroxyl (-OH) group and the vinyl (C=C) group. These functional groups can be selectively or sequentially modified to introduce new functionalities and build molecular complexity. The chiral center at the alcohol-bearing carbon also makes it a useful precursor for stereoselective synthesis, enabling the construction of target molecules with specific three-dimensional arrangements.

The utility of this compound lies in its ability to undergo a variety of transformations that are fundamental to the synthesis of more intricate structures, such as those found in pharmaceuticals and natural products. While specific total syntheses employing this compound as a key starting material are not extensively documented in readily available literature, its potential is evident from the well-established reactivity of its functional groups.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Resulting Moiety Potential Application
Hydroxyl (-OH) Oxidation Ketone (1-phenylbut-3-en-2-one) Precursor for conjugate additions
Hydroxyl (-OH) Etherification Ether Introduction of protecting groups or new side chains
Hydroxyl (-OH) Esterification Ester Bioisostere for other functional groups; prodrugs
Vinyl (C=C) Epoxidation Epoxide Ring-opening reactions to form diols, amino alcohols
Vinyl (C=C) Dihydroxylation Diol Building block for polyketide-like structures
Vinyl (C=C) Ozonolysis Aldehyde/Carboxylic Acid Carbon chain cleavage and functionalization
Both Cyclization Heterocycles (e.g., tetrahydrofurans) Formation of core ring systems

Precursor to Structurally Related Scaffolds with Unique Properties

The carbon skeleton of this compound is a versatile template that can be chemically modified to produce a variety of structurally related scaffolds. These new molecular frameworks can possess unique chemical and physical properties, making them suitable for investigation in materials science and medicinal chemistry.

One significant transformation is its conversion into highly functionalized α-halo-α,β-unsaturated ketones. Research has shown that aryl allylic alcohols can undergo a tandem oxidation/halogenation sequence when treated with an excess of the Moffatt-Swern reagent. acs.org Applying this methodology to this compound would theoretically yield α-chloro or α-bromo vinyl ketones. These products are valuable synthetic intermediates themselves, as the halogen and the conjugated ketone system provide multiple sites for subsequent C-C bond-forming reactions, such as cross-coupling or Michael additions. acs.org

Furthermore, simple oxidation of the secondary alcohol group yields 1-phenylbut-3-en-2-one (B3051966). This α,β-unsaturated ketone scaffold is a classic Michael acceptor, enabling the introduction of a wide range of nucleophiles at the β-position. This reactivity allows for the systematic development of libraries of compounds with diverse substitutions, which is a common strategy in drug discovery and materials research to tune properties.

Development of Novel Synthetic Methodologies (e.g., Tandem Reactions)

This compound and structurally similar aryl allylic alcohols are important substrates for the development and validation of new synthetic methods. The presence of multiple reactive centers allows chemists to explore novel tandem reactions, where multiple chemical transformations occur in a single pot, enhancing synthetic efficiency by reducing the number of purification steps, solvent waste, and reaction time. acs.orgacs.org

A notable area of research is the tandem oxidation of allylic and benzylic alcohols. nih.gov One innovative method employs N-heterocyclic carbenes (NHCs) to catalyze the oxidation of allylic and benzylic alcohols directly into esters using manganese(IV) oxide as the oxidant. acs.orgorganic-chemistry.org This one-pot process avoids the use of highly toxic reagents like cyanide and represents a significant advance in organocatalytic oxidation. acs.org Because this compound contains both allylic and benzylic alcohol characteristics, it is an ideal candidate for such transformations.

Another example involves the reaction of tertiary benzylic alcohols with oxoammonium salts, which can induce a tandem elimination/allylic oxidation to generate allylic ethers. rsc.org While this compound is a secondary alcohol, its reactivity is relevant to the broader study of oxidative transformations of allylic systems. Furthermore, investigations into tandem oxidation/halogenation reactions under Moffatt-Swern conditions have utilized aryl allylic alcohols to produce α-halo α,β-unsaturated ketones in a single step. acs.org

Table 2: Examples of Tandem Methodologies Applicable to Aryl Allylic Alcohols

Methodology Reagents/Catalyst Transformation Reference
NHC-Catalyzed Oxidation N-Heterocyclic Carbene, MnO₂ Alcohol to Ester acs.org, nih.gov, organic-chemistry.org
Moffatt-Swern Tandem Reaction Oxalyl Chloride/Bromide, DMSO Alcohol to α-Halo Enone acs.org
Oxoammonium Salt Reaction Oxoammonium Salt Alcohol to Allylic Ether (via elimination) rsc.org

Intermediate in Chemical Manufacturing Research

In chemical manufacturing, an ideal intermediate is a compound that is readily accessible and can be reliably converted into a variety of higher-value products. This compound fits this profile as it is commercially available and possesses versatile functional groups amenable to large-scale transformations. americanelements.com Its role in manufacturing research is primarily as a precursor for fine chemicals and specialty materials.

The potential applications stem from the derivatives it can form. For instance, its oxidation product, 1-phenylbut-3-en-2-one, could be a key intermediate in the synthesis of more complex molecules in the pharmaceutical or agrochemical industries. The ability to perform tandem reactions, such as the one-pot conversion to esters or halogenated ketones, is particularly attractive from a manufacturing perspective as it aligns with the principles of process intensification and green chemistry by reducing step counts and waste. acs.orgacs.org While specific industrial processes starting from this compound are not widely publicized, its structural motifs are present in many biologically active compounds and functional materials, suggesting its potential as a key intermediate in their research and development pipelines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Phenylbut-3-en-2-ol, and how can reaction yields be optimized?

  • Methodological Answer : A validated route involves ruthenium-catalyzed cyclization with benzamide, achieving 68% yield under optimized conditions . Key parameters include catalyst selection (e.g., Ru complexes), solvent polarity (polar aprotic solvents enhance reactivity), and temperature control (typically 80–100°C). Yield improvements may involve adjusting stoichiometry, inert atmosphere use, or catalyst recycling.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H NMR identifies protons (e.g., hydroxyl at δ 2.1–2.5 ppm, alkene protons at δ 5.2–5.8 ppm). 13C NMR confirms carbons (e.g., allylic alcohol carbon at δ 70–75 ppm).
  • IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (C=C stretch) validate functional groups.
  • Mass Spectrometry : Molecular ion ([M+H]+) confirms molecular weight (162.22 g/mol). Cross-reference with literature data for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritation.
  • Storage : Store in airtight containers under nitrogen, away from oxidizers and heat sources.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in transition metal-catalyzed reactions?

  • Methodological Answer :

  • Coordination Chemistry : Probe metal-ligand interactions via X-ray crystallography or DFT calculations. The hydroxyl group may stabilize transition states through coordination with Ru or Pd catalysts .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy. Isotopic labeling (e.g., D2O for hydroxyl proton exchange) can track reaction pathways.

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer :

  • Control Experiments : Isolate variables (e.g., catalyst purity, solvent grade) to identify confounding factors.
  • Statistical Validation : Apply ANOVA or t-tests to compare replicate data. Use standardized substrates (e.g., benzamide derivatives) for cross-study comparability .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict electronic effects of substituents on reaction outcomes .

Q. How does the stereoelectronic environment of this compound influence its stability under acidic or basic conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Conduct accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Acidic conditions may promote dehydration to form 1-phenylbutadiene.
  • Structural Analysis : Compare IR and NMR spectra before/after degradation to identify decomposition pathways. Adjust storage conditions (e.g., neutral pH buffers) to enhance shelf life .

Data Analysis & Experimental Design

Q. What statistical approaches ensure reproducibility in synthetic studies of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
  • Error Analysis : Report standard deviations for yields across ≥3 replicates. Outliers should be scrutinized via Grubbs’ test .

Q. How can researchers validate the purity of this compound for kinetic studies?

  • Methodological Answer :

  • Chromatography : Employ GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% area).
  • Melting Point : Compare observed mp (if crystalline) to literature values. Discrepancies suggest contamination or polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.